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Compound of Interest

Compound Name: Cephaloridine

Cat. No.: B1668813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical and laboratory
studies that established the efficacy profile of Cephaloridine, a first-generation semisynthetic
cephalosporin. Cephaloridine was notable for its broad spectrum of activity but also for its
significant dose-dependent nephrotoxicity, which ultimately limited its clinical use.[1][2] This
document synthesizes data from foundational studies, detailing its antimicrobial properties,
clinical outcomes, pharmacokinetic profile, and the biochemical mechanisms underlying its
adverse effects.

Antibacterial Mechanism of Action

Cephaloridine is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with
the synthesis of the bacterial cell wall.[3] The core mechanism involves binding to and
inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of
peptidoglycan assembly.[3] This inactivation prevents the cross-linkage of peptidoglycan
chains, compromising the structural integrity of the cell wall and leading to cell lysis.[3]
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Cephaloridine's mechanism of action on bacterial cell walls.

Early Clinical Efficacy

Initial clinical trials in the 1960s demonstrated Cephaloridine's effectiveness against a range of
infections, particularly those caused by Gram-positive and select Gram-negative organisms.[4]
[5][6] It was used to treat urinary tract infections, lower respiratory tract infections like
pneumococcal pneumonia, and various staphylococcal and streptococcal infections.[6]

Key Clinical Trial Data

A notable early study evaluated Cephaloridine in 30 patients, including 19 with moderate to
severe renal impairment.[4][5] The findings from this trial are summarized below.
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Indication Pathogen(s) Patient Cohort Outcome Citation
Various Staphylococcus Part of 30-patient  Infection e
Infections pyogenes study Eradicated
Escherichia coli
Urinary Tract or Aerobacter Part of 30-patient  Infection e
Infections aerogenes study Eradicated
(single species)
Urinary Tract Mixed bacterial Part of 30-patient ]
) ) Treatment Failed  [4][5]
Infections species study
] Staphylococcus 6 of 7 patients
Generalized
aureus ] successfully
Pustular 7 patients ] [1]
o (coagulase- treated (with
Psoriasis (GPP) - n
positive) cloxacillin)

In Vitro Spectrum of Activity

Laboratory studies confirmed Cephaloridine's broad-spectrum activity. It was shown to be

effective against penicillin-sensitive and penicillin-resistant Staphylococcus aureus,

Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli, and Klebsiella.[6][7][8]
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Bacterial Species In Vitro Susceptibility

Staphylococcus aureus (penicillinase-producing)  Susceptible[8]

Staphylococcus pyogenes Susceptible[4][5]
Streptococcus pneumoniae Susceptible[6][7]
Bacillus subtilis Susceptible[6]
Escherichia coli Susceptible[7][8]
Klebsiella pneumoniae Susceptible[7][8]
Proteus mirabilis Susceptible[9]
Salmonella spp. Susceptible[6][7]
Shigella spp. Susceptible[6]

Pharmacokinetics and Dosage

Cephaloridine is poorly absorbed after oral administration and was therefore administered via
intramuscular or intravenous injection.[3][6]
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Parameter Value Citation

. . Intramuscular (IM) or
Administration [3]
Intravenous (1V)

Protein Binding 10% to 20% [3]
Peak Plasma Concentration

~15 pg/mL [3]
(0.5 g IM dose)
Peak Plasma Concentration

~30 pg/mL [3]
(1.0 g IM dose)
Peak Serum Concentration (in o )

83 pg/mL (within 30 min) [8]

mice)

. ~75% of dose excreted
Excretion o [3]
unchanged in urine

Elimination Route Primarily glomerular filtration [3]
Typical Dosage (Respiratory 2 g during attack phase, 1 g for [10]
Infections) maintenance

Experimental Protocols
Protocol from a 1966 Clinical Efficacy Trial

This section outlines the methodology from a representative early clinical study of
Cephaloridine.[4][5]
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Inclusion Criteria:
- Active bacterial infection
- 19 patients with renal impairment

Enrollment

Drug Administration:
Cephaloridine
(Dosage adjusted for renal function)

Treatment Period

Clinical & Bacteriological
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- Culture specimens
- Assess clinical response

Evaluation

Primary Endpoint:
Eradication of infecting organism

Outcome Assessment:
- Cure
- Failure
- Superinfection
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Workflow of a 1966 Cephaloridine clinical trial.

« Patient Population: The study enrolled 30 selected patients with active bacterial infections. A
significant subset of this group (19 patients) had moderate to severe impairment of renal
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function.[4][5]

 Inclusion Criteria: Patients were selected based on infections caused by organisms
suspected to be sensitive to Cephaloridine, such as Staphylococcus pyogenes and certain
Gram-negative bacilli in urinary tract infections.[4][5]

e Drug Administration and Dosage: Cephaloridine was administered parenterally. Dosing
regimens were adjusted based on the patient's renal function to prevent accumulation.[4][5]

» Monitoring and Endpoints: The primary endpoint was the bacteriological and clinical cure of
the infection. This was assessed by follow-up cultures of relevant specimens (e.g., urine,
blood) and observation of clinical signs and symptoms. Patients were also monitored for
adverse effects, including superinfections.[4][5]

Mechanism of Nephrotoxicity

The clinical utility of Cephaloridine was severely hampered by its dose-dependent
nephrotoxicity, which causes acute proximal tubular necrosis.[1][11] This toxicity is not a class
effect for all early cephalosporins but is specific to Cephaloridine's chemical structure and
interaction with renal transporters.[1][9]

The mechanism is initiated by the active transport of Cephaloridine from the blood into the
proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[6][11] Because
Cephaloridine exists as a zwitterion, its efflux across the luminal membrane back into the
tubular fluid is restricted.[6] This leads to a high intracellular accumulation of the drug.[6][11]
The resulting high concentrations are believed to induce oxidative stress, characterized by the
depletion of reduced glutathione and an increase in lipid peroxidation, ultimately leading to cell
death and tubular necrosis.[11]
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Biochemical pathway of Cephaloridine-induced nephrotoxicity.

Conclusion

Early clinical and laboratory investigations established Cephaloridine as a potent, broad-
spectrum antibiotic effective against many common pathogens of the era.[4][6][8] However, its
therapeutic window was narrow due to a significant risk of severe, dose-dependent renal
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toxicity.[1][11] The unique mechanism of active transport into and subsequent accumulation
within renal proximal tubular cells was a critical liability.[6] These findings were pivotal in
guiding the development of subsequent generations of cephalosporins, which were designed to
retain broad-spectrum efficacy while minimizing the potential for nephrotoxicity.[2][9]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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